

Technical Guide: Physicochemical Properties and Synthesis of Hex-2-en-1-yl Pentanoate

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Compound of Interest

Compound Name: Hex-2-en-1-yl pentanoate

Cat. No.: B15158438

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and vapor pressure of **Hex-2-en-1-yl pentanoate**, a volatile ester compound. It includes detailed experimental protocols for the determination of these properties and for the synthesis of the compound.

Physicochemical Data of Hex-2-en-1-yl Pentanoate

The key physical properties of (E)-**Hex-2-en-1-yl pentanoate**, also known as trans-2-hexenyl pentanoate, are summarized in the table below.

Property	Value	Conditions
Boiling Point	70.0 °C	@ 1.00 mm Hg
Vapor Pressure	0.0464 mm Hg	@ 25.00 °C
Molecular Formula	C11H20O2	
Molecular Weight	184.27 g/mol	

Experimental Protocols

Determination of Boiling Point by Ebulliometry

Objective: To precisely measure the boiling point of **Hex-2-en-1-yl pentanoate** at a given atmospheric or reduced pressure.

Apparatus: A Świątosławski ebulliometer, which includes a boiler, Cottrell pumps, a thermowell, and a condenser, is utilized for this procedure.^{[1][2]} A calibrated resistance thermometer (RTD) is used for accurate temperature measurement.^[1]

Procedure:

- Calibration: The ebulliometer is first calibrated using a substance with a well-documented boiling point, typically distilled water, to ensure the accuracy of the thermometer and the apparatus under the local atmospheric pressure.^[3]
- Sample Introduction: A precise volume of **Hex-2-en-1-yl pentanoate** is introduced into the boiler of the ebulliometer.
- Heating: The sample is gently heated. The design of the ebulliometer, with its Cottrell pumps, ensures that the thermometer in the thermowell is continuously bathed in a mixture of the boiling liquid and its vapor, which is crucial for measuring the true equilibrium temperature.
- Equilibrium Measurement: The temperature is recorded when it stabilizes, indicating that the vapor pressure of the liquid equals the pressure within the system. This stable temperature is the boiling point of the sample at that pressure.^[1]
- Pressure Correction (if necessary): If the measurement is not performed at 1.00 mm Hg, the obtained boiling point can be extrapolated to this pressure using the Clausius-Clapeyron equation or other established correlations.

Determination of Vapor Pressure by the Isoteniscope Method

Objective: To determine the vapor pressure of **Hex-2-en-1-yl pentanoate** as a function of temperature.

Apparatus: An isoteniscope is connected to a vacuum pump, a pressure sensor, and a temperature-controlled water bath.^[4]

Procedure:

- **Sample Loading:** The bulb of the isoteniscope is partially filled with the **Hex-2-en-1-yl pentanoate** sample.
- **Degassing:** The sample is cooled (e.g., with liquid nitrogen) to reduce its vapor pressure, and the apparatus is evacuated to remove any dissolved gases, such as air.^[5]
- **Temperature Control:** The isoteniscope is placed in a water bath, and the temperature is set to the desired value and allowed to stabilize.^[4]
- **Pressure Equalization:** At a constant temperature, the external pressure is adjusted (by letting in small amounts of an inert gas or by the vacuum pump) until the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure, as measured by the pressure sensor, is equal to the vapor pressure of the sample.
- **Data Collection:** The vapor pressure is recorded at various temperatures by systematically changing the temperature of the water bath.^[4]

Synthesis of Hex-2-en-1-yl Pentanoate via Fischer Esterification

Objective: To synthesize **Hex-2-en-1-yl pentanoate** from hex-2-en-1-ol and pentanoic acid.

Materials:

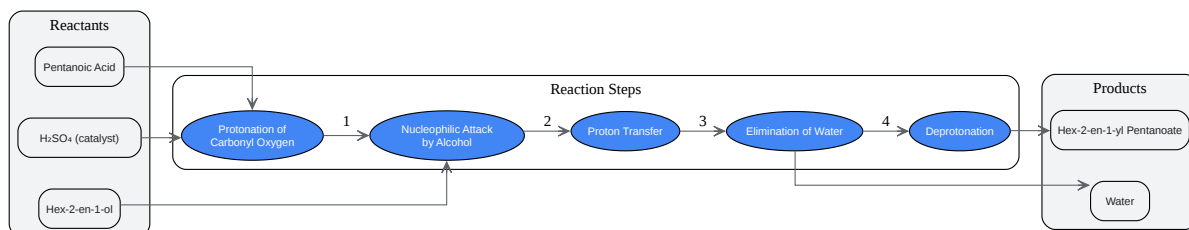
- Hex-2-en-1-ol
- Pentanoic acid
- Sulfuric acid (concentrated, as catalyst)
- Anhydrous sodium sulfate
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)

- Organic solvent (e.g., diethyl ether or dichloromethane)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

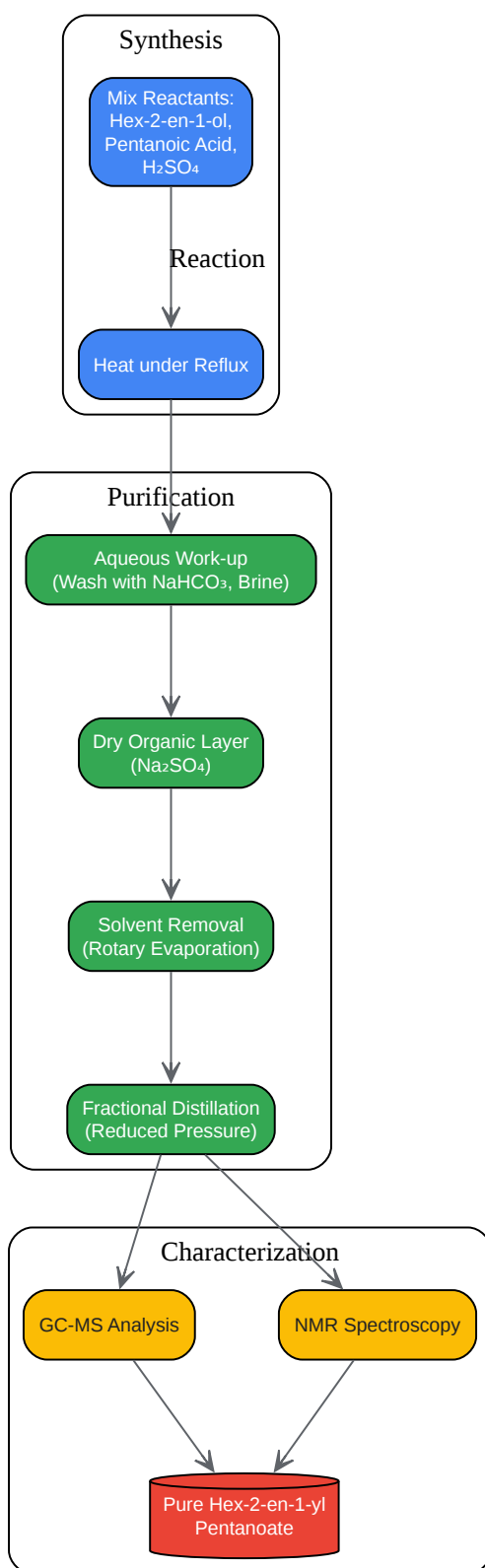
- **Reaction Setup:** In a round-bottom flask, equimolar amounts of hex-2-en-1-ol and pentanoic acid are mixed. A catalytic amount of concentrated sulfuric acid is carefully added.
- **Reflux:** The reaction mixture is heated under reflux for a specified period (typically 1-3 hours) to drive the equilibrium towards the formation of the ester.^[6]
- **Work-up:**
 - The reaction mixture is allowed to cool to room temperature.
 - The mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.
 - The organic layer is separated and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed by rotary evaporation. The crude ester is then purified by fractional distillation under reduced pressure to obtain the final product.
- **Characterization:** The purity and identity of the synthesized **Hex-2-en-1-yl pentanoate** are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations



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Caption: Fischer Esterification Reaction Mechanism for **Hex-2-en-1-yl Pentanoate** Synthesis.



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Caption: Experimental Workflow for the Synthesis and Characterization of **Hex-2-en-1-yl Pentanoate**.

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